4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide
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Overview
Description
4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is a complex organic compound featuring a pyrrolidine ring, a pyrimidine ring, and a benzamide structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide typically involves multiple steps, including the formation of the pyrimidine and pyrrolidine rings, followed by their functionalization and coupling with the benzamide moiety. Common synthetic routes include:
Formation of Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.
Formation of Pyrrolidine Ring: Pyrrolidine rings are often synthesized via cyclization of amines with aldehydes or ketones.
Coupling Reactions: The final step involves coupling the pyrimidine and pyrrolidine rings with the benzamide moiety, often using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine or pyrrolidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- N-(tert-Butyl)-3-((5-methyl-2-((4-(4-methylpiperazin-1-yl)phenyl)amino)pyrimidin-4-yl)amino)benzenesulfonamide
- Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives
Uniqueness
4-Ethoxy-N-(4-{[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]amino}phenyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C24H27N5O2 |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
4-ethoxy-N-[4-[(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)amino]phenyl]benzamide |
InChI |
InChI=1S/C24H27N5O2/c1-3-31-21-12-6-18(7-13-21)24(30)28-20-10-8-19(9-11-20)27-22-16-23(26-17(2)25-22)29-14-4-5-15-29/h6-13,16H,3-5,14-15H2,1-2H3,(H,28,30)(H,25,26,27) |
InChI Key |
HYMBOWLOGQMXOG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC(=N3)C)N4CCCC4 |
Origin of Product |
United States |
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